

Spectroscopic Profile of 3-Hydroxy-2-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	3-Hydroxy-2-methoxybenzaldehyde
Cat. No.:	B043290

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This guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-2-methoxybenzaldehyde** (also known as o-vanillin), a key aromatic aldehyde utilized in various research and development sectors, including pharmaceuticals and flavor chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The empirical formula for **3-Hydroxy-2-methoxybenzaldehyde** is C₈H₈O₃, with a molecular weight of 152.15 g/mol .^{[1][2]} The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **3-Hydroxy-2-methoxybenzaldehyde**.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
11.87	Singlet	-	1H	OH
9.92	Singlet	-	1H	CHO
7.18	Doublet of doublets	7.8, 1.3	1H	Ar-H (H-6)
7.12	Doublet of doublets	7.5, 0.8	1H	Ar-H (H-4)
6.97	Doublet of doublets	7.9, 7.8	1H	Ar-H (H-5)
3.92	Singlet	-	3H	OCH ₃

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for **3-Hydroxy-2-methoxybenzaldehyde**.

Chemical Shift (δ) ppm	Assignment
196.5	C=O (Aldehyde)
151.5	C-OH
148.0	C-OCH ₃
125.0	Ar-C
120.2	Ar-C
119.5	Ar-CH
118.8	Ar-CH
56.4	OCH ₃

Solvent: Chloroform-d, Reference: TMS. Data is representative and may vary slightly based on experimental conditions.[3]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **3-Hydroxy-2-methoxybenzaldehyde**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H Stretch (phenolic)
~2850, ~2750	Medium	C-H Stretch (aldehyde)
~1665	Strong	C=O Stretch (conjugated aldehyde)
~1600, ~1480	Medium-Strong	C=C Stretch (aromatic)
~1250	Strong	C-O Stretch (aryl ether)

Sample State: Solution (CCl₄/CS₂). Note: Peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).[2]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Ionization) for **3-Hydroxy-2-methoxybenzaldehyde**.

m/z	Relative Intensity (%)	Assignment
152	100	[M] ⁺ (Molecular Ion)
151	80	[M-H] ⁺
123	25	[M-CHO] ⁺
95	15	[M-CHO-CO] ⁺
65	10	C ₅ H ₅ ⁺

Ionization Method: Electron Ionization (EI). The fragmentation pattern is characteristic of an aromatic aldehyde with hydroxyl and methoxy substituents.[2]

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies. These protocols are provided as a general guide and may be adapted based on the specific instrumentation and experimental goals.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Hydroxy-2-methoxybenzaldehyde** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the tube in the NMR spectrometer.
 - Acquire the ^1H NMR spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Solution): Prepare a 5-10% (w/v) solution of the compound in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride for the $4000\text{-}1330\text{ cm}^{-1}$ region and carbon disulfide for the $1330\text{-}650\text{ cm}^{-1}$ region).

- Data Acquisition:
 - Fill a liquid IR cell with the prepared solution.
 - Place the cell in the sample beam of the IR spectrometer.
 - Record the spectrum, typically over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the pure solvent in the same cell and subtract it from the sample spectrum to obtain the spectrum of the compound.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

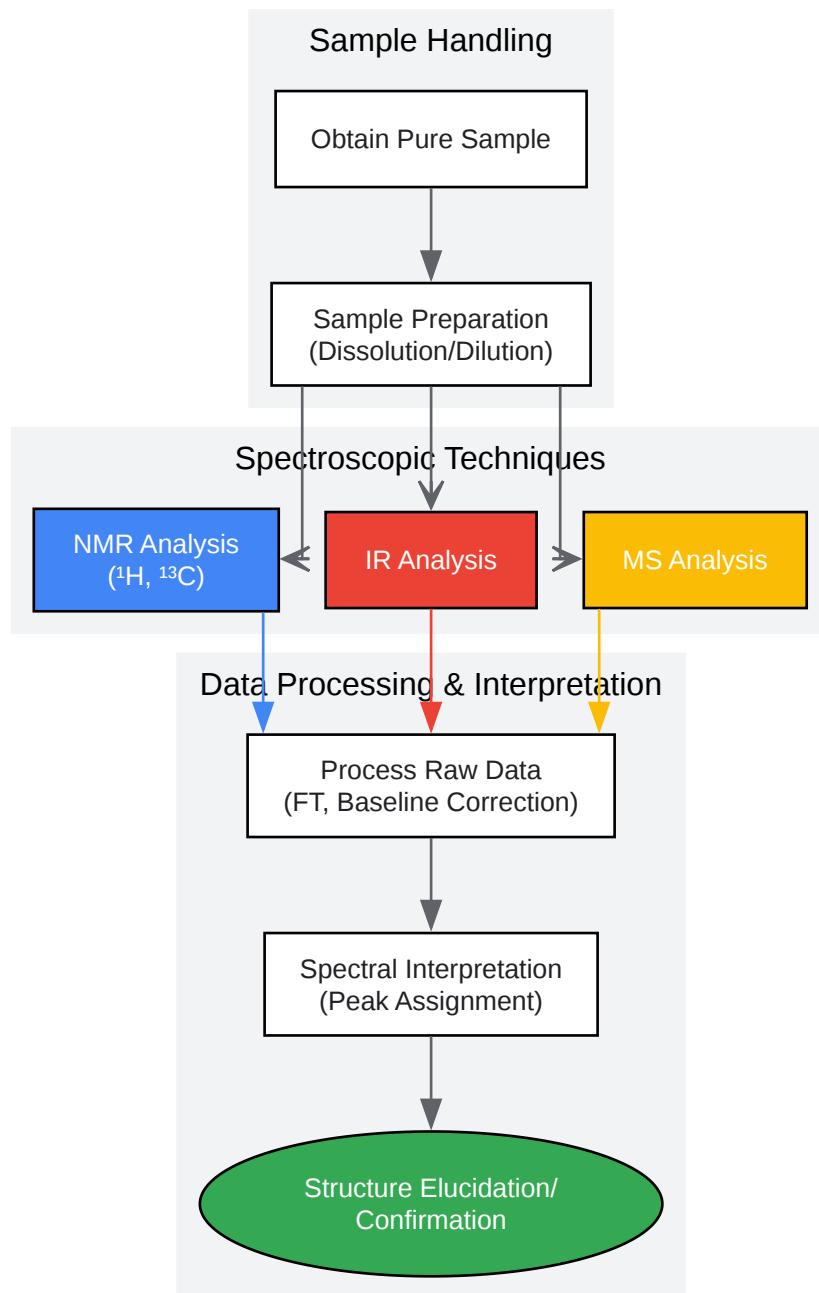
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the solid or a concentrated solution of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
- Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their abundance, generating a mass spectrum that plots relative intensity versus m/z .
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound like **3-Hydroxy-2-methoxybenzaldehyde** is depicted below. This process ensures a systematic approach to structure elucidation and verification.

General Workflow for Spectroscopic Analysis

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